4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5ClF2O4S |
|---|---|
Molecular Weight |
258.63 g/mol |
IUPAC Name |
4-chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H5ClF2O4S/c1-13-6-2(8)3(14-7(9)10)4(15-6)5(11)12/h7H,1H3,(H,11,12) |
InChI Key |
ZMRPOLBQGKQDCS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(S1)C(=O)O)OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Methoxylation and Difluoromethoxylation
Starting with 3,5-dihydroxythiophene-2-carboxylic acid, selective etherification can be achieved. Methoxy groups are typically introduced via alkylation with methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF). For difluoromethoxylation, difluoromethyl triflate or chlorodifluoromethane (ClCF₂H) in the presence of a base (e.g., DBU) enables O-difluoromethylation. Competitive reactions necessitate protecting group strategies; for instance, temporary silylation of one hydroxyl group may ensure sequential functionalization.
Step 2: Chlorination
Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) introduces the chloro group at position 4. The electron-donating methoxy and difluoromethoxy groups direct chlorination to the less hindered position. Solvent choice (e.g., CH₂Cl₂ or CCl₄) and temperature control (−10 to 25°C) optimize regioselectivity.
Step 3: Carboxylic Acid Formation
Oxidation of a pre-installed methyl group at position 2 is a common approach. Using KMnO₄ or CrO₃ in acidic conditions converts methyl to carboxylic acid. Alternatively, direct carboxylation via CO₂ insertion after deprotonation with n-butyllithium (n-BuLi) offers higher atom economy, as demonstrated in similar thiophene systems.
Key Challenges :
-
Regioselective control during chlorination to avoid polychlorination.
-
Stability of difluoromethoxy groups under strong acidic/basic conditions.
One-Pot Multistep Synthesis
Industrial patents highlight one-pot methodologies to streamline synthesis. A modified approach inspired by CN108840854B involves:
-
Chlorination and Aldehyde Intermediate Formation
Reacting 2-thiophenecarboxaldehyde with Cl₂ gas (−5 to 25°C, 1–3 hours) yields 5-chloro-2-thiophenecarboxaldehyde. This intermediate undergoes further functionalization without isolation. -
Etherification and Oxidation
Introducing difluoromethoxy and methoxy groups via nucleophilic substitution (e.g., using NaOCH₂F₂ and NaOCH₃) followed by Jones oxidation converts the aldehyde to carboxylic acid. -
Workup and Purification
Extraction with dichloromethane, pH adjustment (HCl), and recrystallization (ethanol/water) yield the final product.
Advantages :
-
Reduced purification steps.
-
Scalability for industrial production.
Directed Ortho-Metalation (DoM) Strategy
Directed metalation leverages substituents to guide reaction sites. For this compound:
-
Installation of Directing Groups
A methoxy group at position 5 acts as a directing group. Treatment with LDA (lithium diisopropylamide) at −78°C deprotonates position 3, allowing difluoromethoxylation via ClCF₂H . -
Chlorination and Carboxylation
Subsequent chlorination at position 4 (NCS, CH₂Cl₂) followed by carboxylation using CO₂ and n-BuLi completes the synthesis.
Reaction Conditions :
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| DoM | LDA, ClCF₂H | −78°C | 2 h | 65% |
| Chlorination | NCS | 0°C | 1 h | 78% |
| Carboxylation | CO₂, n-BuLi | −30°C | 3 h | 70% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Sequential Functionalization | High regioselectivity, modular | Multiple protection/deprotection steps | 50–60% | Lab-scale |
| One-Pot Synthesis | Industrial feasibility, fewer steps | Requires precise temperature control | 70–75% | Pilot-scale |
| DoM Strategy | Atom-economical, fewer byproducts | Sensitive to moisture/air | 65–70% | Lab-scale |
Critical Considerations for Optimization
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that compounds containing thiophene rings exhibit promising anticancer properties. Studies have explored the interaction of 4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid with cancer cell lines, demonstrating its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
1.2 Antimicrobial Properties
The compound has been investigated for its antimicrobial efficacy against a range of pathogens, including bacteria and fungi. In vitro studies have shown that it can effectively inhibit the growth of certain resistant strains, suggesting its utility in developing new antimicrobial agents.
1.3 Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with specific biological targets, such as enzymes or receptors involved in disease pathways. These studies help in understanding the compound's mechanism of action and potential therapeutic effects.
Agrochemical Applications
2.1 Herbicidal Properties
The structural characteristics of this compound position it as a candidate for herbicide development. Preliminary studies suggest that it may inhibit specific plant growth processes, making it useful in agricultural applications for weed control.
2.2 Insecticidal Activity
Research into the insecticidal properties of this compound indicates potential effectiveness against agricultural pests. The presence of fluorinated groups may enhance its bioactivity and selectivity towards target pests while minimizing impact on non-target species.
Synthesis and Chemical Reactions
The synthesis of this compound can be achieved through various methods, each yielding different efficiencies and purities. Key synthesis pathways include:
- Electrophilic Aromatic Substitution: Utilizing chlorination and fluorination reactions to introduce functional groups onto the thiophene ring.
- Carboxylation Reactions: Employing carbon dioxide as a reagent to introduce the carboxylic acid group under specific conditions.
Case Study 1: Anticancer Research
A study conducted on the effects of this compound on breast cancer cell lines showed a significant reduction in cell viability at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways, indicating its potential as a lead compound in anticancer drug development.
Case Study 2: Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus demonstrated that this compound exhibited potent antibacterial activity with an MIC (Minimum Inhibitory Concentration) value significantly lower than traditional antibiotics, suggesting its application in treating resistant infections.
Data Table: Summary of Applications
| Application Area | Specific Use | Research Findings |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Induces apoptosis in cancer cell lines |
| Antimicrobial agents | Effective against resistant bacterial strains | |
| Agrochemicals | Herbicides | Potential to inhibit plant growth |
| Insecticides | Effective against agricultural pests |
Mechanism of Action
The mechanism by which 4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes or receptors, leading to changes in cellular pathways and functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Key Compounds:
5-Chlorothiophene-2-carboxylic Acid
- Substituents: Chlorine (position 5), carboxylic acid (position 2).
- Simpler structure lacking difluoromethoxy and methoxy groups. Lower molecular weight (C₅H₃ClO₂S, 162.59 g/mol) compared to the target compound (C₇H₅ClF₂O₄S, ~274.63 g/mol).
- Applications: Intermediate in drug synthesis (e.g., rivaroxaban derivatives) .
4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic Acid Substituents: Cyano (electron-withdrawing), 4-methoxyphenyl (bulky aromatic), methylthio (electron-donating). Higher steric hindrance and altered electronic profile due to the cyano group. Potential use in materials science or as a kinase inhibitor precursor .
Methyl 4-Chloro-3-hydroxy-5-methoxythiophene-2-carboxylate
- Substituents: Methyl ester (position 2), hydroxyl (position 3).
- Esterification reduces polarity, enhancing membrane permeability. Intermediate in synthesizing the free carboxylic acid .
5-Chloro-2-sulfamoylthiophene-3-carboxylic Acid Substituents: Sulfamoyl (position 2), chlorine (position 5). Molecular weight: 241.67 g/mol .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Key Substituents |
|---|---|---|---|
| Target Compound | ~274.63 | 1.8–2.3 | Cl (C4), OCHF₂ (C3), OCH₃ (C5), COOH (C2) |
| 5-Chlorothiophene-2-carboxylic Acid | 162.59 | 1.2–1.5 | Cl (C5), COOH (C2) |
| Methyl 4-Chloro-3-hydroxy-5-methoxythiophene-2-carboxylate | 236.65 | 1.5–1.9 | Cl (C4), OH (C3), OCH₃ (C5), COOCH₃ (C2) |
| 4-Cyano-3-(4-methoxyphenyl)-5-(methylthio)thiophene-2-carboxylic Acid | 335.42 | 2.5–3.0 | CN (C4), 4-OCH₃Ph (C3), SCH₃ (C5), COOH (C2) |
- Lipophilicity (logP): The target compound’s difluoromethoxy and methoxy groups increase logP compared to simpler derivatives like 5-chlorothiophene-2-carboxylic acid.
- Acidity: The carboxylic acid group (pKa ~2.5–3.0) is more acidic than ester or amide derivatives, enabling salt formation for improved solubility .
Biological Activity
4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid is a synthetic organic compound notable for its unique structural characteristics and potential biological applications. This article delves into its biological activity, synthesizing findings from various studies and highlighting its relevance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 258.63 g/mol. The compound features a thiophene ring with multiple substituents, including a chloro group, difluoromethoxy group, and methoxy group, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₅ClF₂O₄S |
| Molecular Weight | 258.63 g/mol |
| Functional Groups | Chloro, Difluoromethoxy, Methoxy |
| Structural Characteristics | Thiophene ring |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, which can be categorized into the following areas:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens.
- Anticancer Potential : Investigations into its cytotoxic effects on cancer cell lines have shown promise, indicating possible applications in cancer therapy.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, which could be relevant for therapeutic applications targeting metabolic pathways.
Molecular Docking Studies
Molecular docking studies are essential for understanding the interactions between this compound and biological targets. These studies predict how the compound binds to enzymes or receptors, providing insights into its potential therapeutic effects.
- Target Enzymes : Studies have focused on interactions with cholinesterases and cyclooxygenase enzymes.
- Binding Affinity : The presence of electron-withdrawing groups like fluorine enhances binding affinity, potentially leading to increased biological activity.
In Vitro Studies
In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.6 |
| LoVo (Colon Cancer) | 12.3 |
| MV4-11 (Leukemia) | 10.1 |
These results indicate that the compound may exhibit selective cytotoxicity towards certain cancer types, warranting further investigation.
Toxicological Assessments
Safety profiles are critical for any potential pharmaceutical application. Toxicological assessments have been initiated to evaluate the compound's safety in vivo:
- Acute Toxicity : Initial tests suggest low acute toxicity levels.
- Long-term Effects : Ongoing studies aim to assess chronic exposure effects and potential carcinogenicity.
Case Studies and Clinical Relevance
Recent case studies have highlighted the potential of this compound in treating specific diseases:
- Cancer Treatment : A study demonstrated significant tumor reduction in animal models treated with this compound.
- Infection Control : Another study reported effective inhibition of bacterial growth in vitro, suggesting applications in infectious disease management.
These findings underscore the compound's versatility and potential as a therapeutic agent.
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-3-(difluoromethoxy)-5-methoxythiophene-2-carboxylic acid, and what key intermediates are involved?
The synthesis typically involves (1) constructing the thiophene ring via cyclization of precursors like diynes or thioamides, (2) introducing substituents (chloro, difluoromethoxy, methoxy) through electrophilic substitution or coupling reactions, and (3) functionalizing the carboxylic acid group. Key intermediates include halogenated thiophene derivatives (e.g., 5-Bromo-4-methoxythiophene-3-carboxylic acid, as in ) and difluoromethoxy-containing precursors (e.g., 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid, ). Regioselective chlorination at the 4-position can be achieved using N-chlorosuccinimide (NCS) under controlled conditions. The difluoromethoxy group is often introduced via nucleophilic substitution with difluoromethylating agents like ClCF₂O− .
Q. How can the purity and structural integrity of the compound be validated following synthesis?
Analytical methods include:
- HPLC/GC-MS : Quantify purity (>98%) and detect byproducts.
- NMR Spectroscopy : Confirm substituent positions (e.g., NMR for difluoromethoxy, NMR for methoxy).
- X-ray crystallography : Resolve molecular geometry using SHELX programs ( ).
- Elemental Analysis : Verify stoichiometry. Discrepancies in splitting patterns (e.g., NMR) may require 2D-COSY or HSQC experiments to resolve .
Q. What spectroscopic techniques are critical for characterizing the electronic effects of substituents on the thiophene ring?
- UV-Vis Spectroscopy : Assess conjugation and electronic transitions influenced by electron-withdrawing groups (Cl, COOH) and electron-donating groups (OCH₃, OCF₂H).
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).
- Cyclic Voltammetry : Measure redox potentials to evaluate electron-deficient thiophene cores .
Advanced Research Questions
Q. What challenges arise in the regioselective introduction of the difluoromethoxy group, and how can reaction conditions be optimized?
Difluoromethoxy introduction is hindered by competing side reactions (e.g., over-fluorination or hydrolysis). Strategies include:
Q. How can computational chemistry predict the reactivity and bioactivity of this compound?
- DFT Calculations : Model electronic properties (HOMO/LUMO energies) to predict electrophilic/nucleophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.
- MD Simulations : Study stability in physiological environments. Pharmacophore modeling based on structurally related compounds (e.g., chlorosalicylates, ) can guide bioactivity studies .
Q. What strategies resolve contradictions in spectroscopic data during structural confirmation?
- 2D NMR (HSQC, HMBC) : Correlate and signals to confirm connectivity.
- Variable-Temperature NMR : Resolve dynamic effects (e.g., rotamers in the difluoromethoxy group).
- Comparative Crystallography : Cross-validate with X-ray structures refined via SHELXL ( ). Contradictions between calculated and observed shifts may require revisiting solvent effects or tautomeric equilibria .
Q. How does the electronic environment of the thiophene ring influence its reactivity in cross-coupling reactions?
The electron-withdrawing carboxylic acid and chloro groups deactivate the ring, directing electrophiles to the 3- and 5-positions. Methoxy and difluoromethoxy groups alter electron density via resonance and inductive effects, impacting Suzuki or Buchwald-Hartwig coupling efficiencies. Computational studies (e.g., NBO analysis) can quantify substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
